molecular formula C25H30N2O5 B2600186 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one CAS No. 638134-20-0

1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2600186
CAS No.: 638134-20-0
M. Wt: 438.524
InChI Key: DOBYHARDVNLNPH-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrole core substituted with various functional groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Functional Group Introduction: Subsequent steps involve introducing the dimethylaminoethyl, ethoxy, methoxy, hydroxy, and methylbenzoyl groups through various substitution and addition reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Medicinally, it could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
  • 1-(2-(dimethylamino)ethyl)-5-(4-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one

Uniqueness

The unique combination of functional groups in 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-6-32-19-12-11-18(15-20(19)31-5)22-21(23(28)17-9-7-16(2)8-10-17)24(29)25(30)27(22)14-13-26(3)4/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIIZOFEJSIEBL-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCN(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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